molecular formula C9H12BrN B3222623 (S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine CAS No. 1213973-80-8

(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine

Cat. No. B3222623
CAS RN: 1213973-80-8
M. Wt: 214.10
InChI Key: GPDLQTSXVDZBBN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine, also known as 4-Bromo-3-methylphenethylamine or 4-Bromo-3-methylamphetamine, is a chemical compound with the molecular formula C10H14BrN. It is a psychoactive drug that belongs to the phenethylamine class and has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine is not fully understood. However, it is believed to work by increasing the levels of serotonin in the brain, which can enhance mood and reduce anxiety.
Biochemical and Physiological Effects:
(S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine has been shown to have various biochemical and physiological effects. It can increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and alertness. It can also cause vasoconstriction, leading to an increase in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine in lab experiments is its high affinity for the serotonin transporter, making it a useful tool for studying serotonin-related disorders. However, its psychoactive properties and potential for abuse make it difficult to use in clinical settings.

Future Directions

There are several potential future directions for research on (S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine its efficacy and safety in these applications. Additionally, research could focus on its potential for use in cognitive enhancement and neuroprotection.

Scientific Research Applications

(S)-1-((S)-1-(4-Bromo-3-methyl-phenyl)-ethylaminethyl-phenyl)-ethylamine has been studied for its potential therapeutic effects on various neurological and psychiatric disorders. Research has shown that it has a high affinity for the serotonin transporter and can increase the release of serotonin in the brain. This has led to its investigation as a potential treatment for depression, anxiety, and other mood disorders.

properties

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDLQTSXVDZBBN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Reactant of Route 4
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-Bromo-3-methyl-phenyl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.